Bienvenue dans la boutique en ligne BenchChem!

Ici 216140

GRPR pharmacology Receptor binding assay In vitro potency

ICI 216140: High-potency GRPR/BB2 antagonist with D-Ala5 substitution and N-/C-terminal capping for enhanced metabolic stability. Validated for in vivo pancreatic amylase suppression and ex vivo cardiovascular studies. Select this compound for reproducible receptor subtype discrimination vs. NMB receptors. Research use only.

Molecular Formula C45H65N13O8
Molecular Weight 916.1 g/mol
CAS No. 124001-41-8
Cat. No. B1674352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 216140
CAS124001-41-8
SynonymsIci 216140;  Ici-216140;  Ici216140;  m216140;  m 216140;  m-216140;  N-Isobutyryl-his-trp-ala-val-ala-his-leu-nhme; 
Molecular FormulaC45H65N13O8
Molecular Weight916.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC
InChIInChI=1S/C45H65N13O8/c1-23(2)14-33(46-9)41(62)58-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)57-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)56-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,46,49H,14-17H2,1-9H3,(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,64)(H,57,61)(H,58,62,65)/t26-,27+,33+,34+,35+,36+,37+/m1/s1
InChIKeyMMMVZBYIVKTYLE-QHOQUQLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI 216140 (CAS 124001-41-8): GRP/Bombesin Receptor 2 Antagonist for In Vivo and In Vitro Research Applications


ICI 216140 (N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe) is a synthetic pseudononapeptide analog of the C-terminal sequence of bombesin/gastrin-releasing peptide (BN/GRP) lacking the final methionine residue [1]. It functions as a potent, competitive antagonist of the GRP/bombesin receptor 2 (GRPR/BB2) with an in vitro IC50 of 2 nM . The compound is characterized by a D-Ala substitution at position 5, an N-terminal N-isobutyryl modification, and a C-terminal methylamide, which collectively confer enhanced metabolic stability and in vivo antagonist activity [1].

ICI 216140 (CAS 124001-41-8): Why Not All Bombesin/GRP Receptor Antagonists Are Interchangeable


Bombesin/GRP receptor antagonists constitute a chemically diverse class with marked differences in receptor subtype selectivity, intrinsic efficacy (antagonist vs. partial agonist), and in vivo pharmacological profile. For instance, DPDM-bombesin ethylamide exhibits higher potency and efficacy than ICI 216140 in stimulating Ca2+ mobilization at neuromedin B (NMB) receptors in transfected cells [1], while BW2258U89 demonstrates a distinct IC50 of 10 nM at GRP receptors in SCLC cells and requires a different in vivo dosing regimen [2]. Additionally, peptide-based antagonists like ICI 216140 possess unique metabolic and distribution properties compared to non-peptide small-molecule antagonists such as PD 176252. Substituting one GRPR antagonist for another without verifying the specific pharmacological profile can lead to confounding results in functional assays, misattribution of receptor subtype involvement, and irreproducible in vivo findings.

ICI 216140 (CAS 124001-41-8): Head-to-Head Quantitative Differentiation Data for Procurement Decisions


ICI 216140 In Vitro GRPR Antagonist Potency (IC50 = 2 nM) Compared to Leading Peptide and Non-Peptide GRPR Antagonists

ICI 216140 exhibits a GRPR antagonist IC50 of 2 nM in vitro [1]. This potency is superior to several clinically studied peptide GRPR antagonists including BW2258U89 (IC50 = 10 nM in NCI-H345 SCLC cells [2]) and BW2123U89 (IC50 = 140 nM [2]), and comparable to BW462U89 (IC50 = 5 nM [2]). While direct head-to-head IC50 data versus non-peptide antagonist PD 176252 are not available in the same assay system, ICI 216140's 2 nM potency places it among the most potent peptide-based GRPR antagonists reported.

GRPR pharmacology Receptor binding assay In vitro potency

ICI 216140 In Vivo Efficacy: Complete Suppression of Bombesin-Stimulated Pancreatic Amylase Secretion at 2 mg/kg (s.c.) in Rats

Subcutaneous administration of ICI 216140 at a dose of 2.0 mg/kg reduced bombesin-stimulated rat pancreatic amylase secretion to basal levels, demonstrating full functional antagonism in vivo [1]. This contrasts with the in vivo profile of the reduced peptide bond GRPR antagonist BW2258U89, which required a daily subcutaneous dose of 0.4 mg/kg to inhibit xenograft growth in nude mice [2], highlighting distinct in vivo potency and application domains. In vivo efficacy data for other comparators like PD 176252 or RC-3095 in the same pancreatic amylase secretion model are not available for direct comparison.

In vivo pharmacology Exocrine pancreas Dose-response

ICI 216140 Attenuates Bombesin-Induced Pressor Response at 1 mM: Ex Vivo Functional Evidence

At a concentration of 1 mM, ICI 216140 attenuated bombesin-stimulated increases in blood pressure in an ex vivo rat mesenteric arterial bed preparation . This functional antagonism of a BN/GRP-mediated cardiovascular response distinguishes ICI 216140 from antagonists such as RC-3095, which is primarily characterized in gastric mucosal protection and cancer xenograft models [1], and from the BW series, which have been predominantly evaluated in SCLC growth inhibition assays.

Cardiovascular pharmacology Blood pressure regulation Ex vivo assay

ICI 216140 Competitive vs. Non-Competitive Antagonism Profile Differentiates It from DPDM-Bombesin Ethylamide at Bombesin and Neuromedin B Receptors

In NCI-H345 small cell lung cancer cells, both ICI 216140 and DPDM-bombesin ethylamide competitively inhibited bombesin-induced Ca2+ transients, but antagonized neuromedin B (NMB)-stimulated Ca2+ transients in a non-competitive manner [1]. This differential mechanism supports the existence of distinct receptor subtypes or signaling complexes for BN/GRP peptides and highlights a shared pharmacological fingerprint between ICI 216140 and DPDM-bombesin ethylamide. However, in BALB 3T3 cells transfected with human NMB receptors, ICI 216140 was less potent and less efficacious than DPDM-bombesin ethylamide in stimulating Ca2+ mobilization and [3H]arachidonate release [2], indicating that at overexpressed NMB receptors, ICI 216140 exhibits weaker partial agonist activity.

Receptor pharmacology Mechanism of action Calcium signaling

Structural Modifications Conferring In Vivo Stability: D-Ala5 Substitution and N-/C-Terminal Capping

ICI 216140 incorporates three key structural modifications absent in endogenous BN/GRP: deletion of the C-terminal methionine residue (essential for converting agonist to antagonist), substitution of L-Ala5 with D-Ala5 (enhances resistance to proteolytic degradation), and N-terminal capping with an isobutyryl group plus C-terminal methylamide (further improves metabolic stability) [1]. These modifications collectively enable the compound's in vivo antagonist activity at 2 mg/kg s.c., whereas unmodified or singly modified des-Met analogs often lack sufficient stability for robust in vivo efficacy [1]. Direct comparative stability half-life data against other GRPR antagonists (e.g., RC-3095, PD 176252) are not available in the primary literature; this evidence is class-level inference based on well-established peptide SAR principles.

Peptide stability Structure-activity relationship Metabolic resistance

ICI 216140 (CAS 124001-41-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Functional Studies of Bombesin/GRP-Mediated Exocrine Pancreatic Secretion

ICI 216140 is validated for in vivo studies examining the role of GRPR in regulating exocrine pancreatic function. At a subcutaneous dose of 2.0 mg/kg, the compound completely suppresses bombesin-stimulated pancreatic amylase secretion in rats [1], providing a robust and reproducible in vivo antagonist model. This application is particularly relevant for researchers investigating neuropeptide control of digestive enzyme release and for pharmacological screening of GRPR modulators.

In Vitro Characterization of GRP/Bombesin Receptor 2 (BB2) Pharmacology in Cell-Based Assays

With an IC50 of 2 nM in Swiss 3T3 cell functional assays , ICI 216140 serves as a high-potency tool compound for in vitro characterization of GRPR-mediated signaling pathways, including calcium mobilization and growth factor responses. Its competitive antagonism at BN/GRP receptors and non-competitive antagonism at NMB receptors [2] make it valuable for dissecting receptor subtype contributions in cell lines co-expressing multiple bombesin receptor subtypes.

Cardiovascular Pharmacology Research: Investigation of Bombesin/GRP-Induced Pressor Responses

ICI 216140 attenuates bombesin-stimulated increases in blood pressure at 1 mM in ex vivo mesenteric arterial bed preparations . This functional activity supports its use in studies examining the role of BN/GRP peptides in cardiovascular regulation, including mechanisms of neuropeptide-induced vasoconstriction and potential therapeutic targets for hypertension related to GRPR signaling.

Peptide Stability and SAR Studies: Benchmark for D-Amino Acid Substituted GRPR Antagonists

The structural features of ICI 216140—specifically the D-Ala5 substitution and N-/C-terminal capping—confer enhanced metabolic stability that enables its in vivo activity . This makes the compound a useful reference standard in peptide stability studies and structure-activity relationship (SAR) investigations aimed at developing next-generation, metabolically stable GRPR antagonists with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ici 216140

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.